molecular formula C10H17NO4 B13835473 Methyl 2-cyano-4,4-diethoxybutanoate

Methyl 2-cyano-4,4-diethoxybutanoate

Cat. No.: B13835473
M. Wt: 215.25 g/mol
InChI Key: YALZVCXTKKLTHU-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4,4-diethoxybutanoate is an organic compound with the molecular formula C10H17NO4. It is a versatile intermediate used in various chemical syntheses due to its unique structure, which includes both cyano and ester functional groups. This compound is often utilized in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-4,4-diethoxybutanoate can be synthesized through the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-diethoxyethane in the presence of a base such as potassium carbonate and a catalyst like sodium iodide. The reaction is typically carried out in a solvent like ethanol under reflux conditions for several hours .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-4,4-diethoxybutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The ester group can undergo condensation with amines to form amides.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium ethoxide in ethanol can be used.

    Condensation: Thiourea in ethanol under reflux conditions.

    Hydrolysis: Aqueous hydrochloric acid under reflux conditions.

Major Products Formed

    Amides: Formed from condensation reactions with amines.

    Carboxylic Acids: Formed from hydrolysis of the ester group.

Scientific Research Applications

Methyl 2-cyano-4,4-diethoxybutanoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester and cyano groups.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-cyano-4,4-diethoxybutanoate involves its functional groups. The cyano group can act as an electrophile in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or condensation reactions. These reactions are facilitated by the presence of specific reagents and catalysts, which help in breaking and forming chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-4,4-diethoxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-cyano-4,4-dimethoxybutanoate: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

Methyl 2-cyano-4,4-diethoxybutanoate is unique due to its combination of cyano and ester functional groups, which makes it a versatile intermediate in organic synthesis. Its specific reactivity and the ability to undergo multiple types of chemical reactions make it valuable in various fields of research and industry.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-cyano-4,4-diethoxybutanoate

InChI

InChI=1S/C10H17NO4/c1-4-14-9(15-5-2)6-8(7-11)10(12)13-3/h8-9H,4-6H2,1-3H3

InChI Key

YALZVCXTKKLTHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(C#N)C(=O)OC)OCC

Origin of Product

United States

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